molecular formula C26H30BrO2P B14536351 (7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide CAS No. 62397-64-2

(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide

Cat. No.: B14536351
CAS No.: 62397-64-2
M. Wt: 485.4 g/mol
InChI Key: IRJUAJCYGORGMI-UHFFFAOYSA-M
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Description

(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide is a tertiary phosphine compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a phosphonium center bonded to a triphenyl group and a heptyl chain with a methoxy and oxo functional group. Its unique structure imparts distinct chemical properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable heptyl halide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, heptyl bromide, and a base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can participate in various chemical reactions, including nucleophilic attack and coordination with metal centers. These interactions are facilitated by the unique electronic properties of the phosphonium group and the functional groups on the heptyl chain .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organometallic chemistry.

    (7-Methoxy-7-oxoheptyl)phosphine oxide: An oxidized form of the compound.

    (7-Methoxy-7-oxoheptyl)phosphine: A reduced form of the compound.

Uniqueness

(7-Methoxy-7-oxoheptyl)(triphenyl)phosphanium bromide is unique due to the presence of both a phosphonium center and a heptyl chain with methoxy and oxo functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in catalysis, biochemical research, and material synthesis .

Properties

CAS No.

62397-64-2

Molecular Formula

C26H30BrO2P

Molecular Weight

485.4 g/mol

IUPAC Name

(7-methoxy-7-oxoheptyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C26H30O2P.BrH/c1-28-26(27)21-13-2-3-14-22-29(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h4-12,15-20H,2-3,13-14,21-22H2,1H3;1H/q+1;/p-1

InChI Key

IRJUAJCYGORGMI-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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